molecular formula C10H21N3O3S B1461809 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine CAS No. 1042788-17-9

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine

Cat. No.: B1461809
CAS No.: 1042788-17-9
M. Wt: 263.36 g/mol
InChI Key: UKZQHJCAHARRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine typically involves the reaction of morpholine derivatives with piperazine and sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is unique due to the presence of both the piperazine-1-sulfonyl group and the methyl groups on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and is characterized by a sulfonamide group, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2SC_{13}H_{19}N_{3}O_{2}S. Its structure includes a morpholine ring substituted with piperazine and a sulfonyl group, contributing to its unique steric and electronic properties that influence its biological activity.

PropertyValue
Molecular Weight273.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ClassificationSulfonamide, Piperazine derivative

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and metabolic disorders.

Anticancer Activity

The compound has shown promising results against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with specific cellular pathways:

  • Mechanism of Action : The compound may induce cell cycle arrest and activate apoptotic pathways through the modulation of caspases and mitochondrial membrane depolarization.
  • Case Study : In vitro studies reported that derivatives of this compound exhibited significant cytotoxicity against cervical HeLa cells and acute promyelocytic leukemia HL-60 cells, with IC50 values indicating effective growth inhibition.

Antidiabetic Potential

Recent investigations have highlighted the antidiabetic properties of compounds related to this compound:

  • Mechanism of Action : The compound has been associated with the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels .
  • Research Findings : In vivo studies have demonstrated that piperazine derivatives can improve glucose tolerance and insulin sensitivity in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other piperazine derivatives is useful:

Compound NameAnticancer ActivityAntidiabetic Activity
This compoundModerate (IC50 varies)Significant (α-glucosidase inhibition)
RibociclibHigh (CDK4/6 inhibitor)Not applicable
AbemaciclibHigh (CDK4/6 inhibitor)Not applicable

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

  • Cell Cycle Regulation : The compound may inhibit key regulatory proteins involved in cell cycle progression.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial involvement.
  • Enzyme Inhibition : Specifically targeting metabolic enzymes like α-glucosidase to modulate glucose metabolism.

Properties

IUPAC Name

2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQHJCAHARRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine
Reactant of Route 3
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine
Reactant of Route 4
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine
Reactant of Route 5
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine
Reactant of Route 6
2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.